[4-(oxan-2-yloxy)phenyl]methanamine [4-(oxan-2-yloxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 875708-42-2
VCID: VC4821180
InChI: InChI=1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2
SMILES: C1CCOC(C1)OC2=CC=C(C=C2)CN
Molecular Formula: C12H17NO2
Molecular Weight: 207.273

[4-(oxan-2-yloxy)phenyl]methanamine

CAS No.: 875708-42-2

Cat. No.: VC4821180

Molecular Formula: C12H17NO2

Molecular Weight: 207.273

* For research use only. Not for human or veterinary use.

[4-(oxan-2-yloxy)phenyl]methanamine - 875708-42-2

Specification

CAS No. 875708-42-2
Molecular Formula C12H17NO2
Molecular Weight 207.273
IUPAC Name [4-(oxan-2-yloxy)phenyl]methanamine
Standard InChI InChI=1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2
Standard InChI Key LCYFUCXYEJHWDR-UHFFFAOYSA-N
SMILES C1CCOC(C1)OC2=CC=C(C=C2)CN

Introduction

The compound [4-(oxan-2-yloxy)phenyl]methanamine is a chemical entity characterized by a phenyl group substituted with a methanamine moiety and an oxan-2-yloxy group. It belongs to a class of organic compounds often studied for their potential applications in medicinal chemistry, organic synthesis, and material science.

This article provides an in-depth exploration of its structure, properties, synthesis, and potential applications based on available research data.

3.2. Bonding and Geometry

  • The bond angles and lengths are consistent with standard aromatic compounds and ethers.

  • The oxane ring adopts a chair conformation, which is typical for six-membered cyclic ethers.

Synthesis

The synthesis of [4-(oxan-2-yloxy)phenyl]methanamine involves the following steps:

  • Preparation of the Oxane Group: Starting with tetrahydropyranyl alcohol, the oxane ring is synthesized through cyclization reactions.

  • Phenolic Substitution: A phenol derivative undergoes etherification with the oxane group under acidic or basic conditions.

  • Amination: The final step involves introducing the methanamine group via reductive amination or nucleophilic substitution.

These steps ensure high yields and purity when performed under controlled conditions.

Applications

The compound has several potential applications:

  • Pharmaceuticals:

    • The amine group allows it to act as a precursor for drug synthesis.

    • It may serve as a scaffold for designing inhibitors targeting specific enzymes or receptors.

  • Material Science:

    • Its aromatic core makes it suitable for polymer synthesis.

    • The oxane group enhances solubility and stability in various solvents.

  • Organic Synthesis:

    • It can be used as an intermediate in multi-step organic reactions due to its reactive functional groups.

Safety and Handling

ParameterDetails
Hazard StatementsMay cause irritation upon contact or inhalation
Precautionary MeasuresUse protective gloves, goggles, and work in a ventilated area

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